molecular formula C23H26N2O5 B13734333 (4aR,8aS)-10,11-dimethoxy-6-oxido-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-6-ium-14-one

(4aR,8aS)-10,11-dimethoxy-6-oxido-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-6-ium-14-one

Cat. No.: B13734333
M. Wt: 410.5 g/mol
InChI Key: HHHQMKWPZAYIAE-ZICNDDKVSA-N
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Description

The compound “(4aR,8aS)-10,11-dimethoxy-6-oxido-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-6-ium-14-one” is a complex organic molecule with a unique structure It belongs to a class of compounds known for their intricate ring systems and potential biological activity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including the formation of the core ring systems and the introduction of functional groups. Common synthetic routes may include:

    Cyclization reactions: to form the core ring systems.

    Oxidation and reduction reactions: to introduce and modify functional groups.

    Protecting group strategies: to control the reactivity of different parts of the molecule.

Industrial Production Methods

Industrial production of such complex molecules often requires optimization of the synthetic route to improve yield and reduce costs. This may involve:

    Scaling up reactions: from laboratory to industrial scale.

    Optimization of reaction conditions: such as temperature, pressure, and solvent.

    Use of catalysts: to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

The compound may undergo various types of chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents and conditions used in these reactions may include:

    Oxidizing agents: such as potassium permanganate or chromium trioxide.

    Reducing agents: such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: such as halogens or nucleophiles.

Major Products

The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

The compound may have various scientific research applications, including:

    Chemistry: Study of its reactivity and synthesis of derivatives.

    Biology: Investigation of its potential biological activity and interactions with biomolecules.

    Medicine: Exploration of its potential as a therapeutic agent.

    Industry: Use as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism by which the compound exerts its effects will depend on its specific interactions with molecular targets. This may involve:

    Binding to enzymes or receptors: Modulating their activity.

    Interacting with nucleic acids: Affecting gene expression.

    Disrupting cellular processes: Leading to changes in cell function.

Comparison with Similar Compounds

Similar Compounds

Similar compounds may include other complex organic molecules with intricate ring systems and functional groups. Examples may include:

    Indole derivatives: Known for their biological activity.

    Quinoline derivatives: Used in various therapeutic applications.

    Oxepine derivatives: Studied for their unique chemical properties.

Uniqueness

The uniqueness of the compound lies in its specific structure and combination of functional groups, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C23H26N2O5

Molecular Weight

410.5 g/mol

IUPAC Name

(4aR,8aS)-10,11-dimethoxy-6-oxido-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-6-ium-14-one

InChI

InChI=1S/C23H26N2O5/c1-28-16-8-14-15(9-17(16)29-2)24-20(26)10-18-21-13-7-19-23(14,22(21)24)4-5-25(19,27)11-12(13)3-6-30-18/h3,8-9,13,18-19,21-22H,4-7,10-11H2,1-2H3/t13-,18?,19?,21?,22?,23+,25?/m0/s1

InChI Key

HHHQMKWPZAYIAE-ZICNDDKVSA-N

Isomeric SMILES

COC1=C(C=C2C(=C1)[C@]34CC[N+]5(C3C[C@@H]6C7C4N2C(=O)CC7OCC=C6C5)[O-])OC

Canonical SMILES

COC1=C(C=C2C(=C1)C34CC[N+]5(C3CC6C7C4N2C(=O)CC7OCC=C6C5)[O-])OC

Origin of Product

United States

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